4-Methyl-2-hexene

Description

Contextualization of 4-Methyl-2-hexene within Contemporary Organic Chemistry Research

This compound, a member of the alkene family with the chemical formula C₇H₁₄, is a structurally significant organic compound in modern chemical research. ontosight.ai Its importance stems from its nature as a branched, unsaturated hydrocarbon, which provides a versatile scaffold for a variety of chemical transformations. ontosight.ai This alkene exists as two geometric isomers, (E) and (Z), which arise from the substitution pattern around the carbon-carbon double bond. The presence of a chiral center at the fourth carbon atom further adds to its stereochemical complexity, leading to the possibility of multiple stereoisomers. brainly.in

In the broader context of organic synthesis, this compound serves as a valuable starting material and intermediate. Its double bond is a key functional group that readily participates in addition reactions, such as hydrogenation, halogenation, and hydration, allowing for the introduction of various functionalities. For instance, the hydration of this compound can lead to the formation of 4-methyl-2-hexanol (B3369324), a secondary alcohol with two chirality centers, resulting in the potential for four stereoisomers. libretexts.org The regioselectivity and stereoselectivity of these reactions are of significant interest to researchers, as they provide pathways to complex target molecules with defined three-dimensional structures.

The study of this compound also extends to mechanistic investigations. For example, its reaction with electrophiles proceeds through a carbocation intermediate, and the chirality of this intermediate can influence the stereochemical outcome of the reaction. libretexts.org Understanding these mechanistic nuances is crucial for developing new synthetic methodologies and for controlling the formation of desired stereoisomers.

Overview of Key Research Trajectories and Scholarly Significance for this compound

The scholarly significance of this compound is evident in several key research areas. A primary focus has been on its synthesis and the development of stereoselective methods to access its different isomers. Common synthetic routes include the acid-catalyzed dehydration of 4-methyl-2-hexanol and the dehydrohalogenation of 4-methyl-2-chlorohexane. The Wittig reaction offers another pathway that can provide control over the position and geometry of the double bond.

Another significant research trajectory involves the use of this compound in the synthesis of more complex molecules. Its reactivity makes it a useful building block in the construction of natural products and pharmaceutical intermediates. For example, derivatives of this compound have been explored for their potential biological activities.

Furthermore, the spectroscopic characterization of this compound and its reaction products is a critical aspect of research. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for elucidating the structure and stereochemistry of these compounds. nih.govchemicalbook.com For instance, the ¹³C NMR spectrum of cis-4-methyl-2-hexene (B11997922) shows distinct signals for the different carbon atoms, providing valuable structural information. chemicalbook.com

The study of reaction mechanisms involving this compound also holds considerable scholarly importance. The hydroboration-oxidation of alkenes is a classic example where the regiochemistry and stereochemistry of the addition of borane (B79455) to the double bond are of fundamental interest. libretexts.org In the case of this compound, which has a disubstituted double bond, hydroboration can lead to a mixture of alcohol products. libretexts.org Understanding the factors that control the selectivity of such reactions is a continuing area of investigation.

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ | ontosight.ailookchem.comnist.gov |

| Molecular Weight | 98.19 g/mol | ontosight.aicenmed.com |

| Boiling Point | 88.4 - 93 °C | ontosight.ailookchem.com |

| Density | 0.711 - 0.716 g/cm³ | ontosight.ailookchem.com |

| Refractive Index | 1.3998 - 1.4040 | lookchem.comlookchem.com |

| Vapor Pressure | 69 mmHg at 25°C | lookchem.comlookchem.com |

| Melting Point | -125.69°C | lookchem.com |

Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals | Source |

| IR Spectroscopy | C=C stretch near 1650 cm⁻¹; =C-H stretches at 3050–3100 cm⁻¹ | |

| ¹H NMR Spectroscopy | Vinyl protons (δ 5.2–5.8 ppm); Methyl groups (δ 0.9–1.2 ppm) | |

| ¹³C NMR Spectroscopy | Vinyl carbons at δ 115–125 ppm | |

| Mass Spectrometry | Molecular ion peak at m/z = 98 |

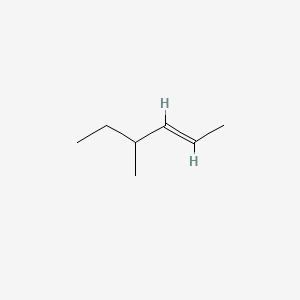

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methylhex-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-4-6-7(3)5-2/h4,6-7H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNDKEPQUVZHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871040 | |

| Record name | 4-Methylhex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3404-55-5 | |

| Record name | 4-Methyl-2-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3404-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylhex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylhex-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

State of the Art Synthetic Methodologies for 4 Methyl 2 Hexene and Its Stereoisomers

Regioselective and Stereoselective Synthesis of 4-Methyl-2-hexene

Advanced Dehydration Strategies for 4-Methyl-2-hexanol (B3369324)

A primary and straightforward laboratory method for synthesizing this compound is the acid-catalyzed dehydration of 4-methyl-2-hexanol. libretexts.org This elimination reaction involves removing a molecule of water from the alcohol to form an alkene.

Reaction Mechanism and Conditions: The reaction typically proceeds via an E1 mechanism for secondary and tertiary alcohols, while primary alcohols favor an E2 mechanism. libretexts.org In the case of the secondary alcohol 4-methyl-2-hexanol, the hydroxyl group is protonated by a strong acid, forming a good leaving group (water). Departure of the water molecule results in a secondary carbocation, which can then lose a proton from an adjacent carbon to form the double bond.

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). The reaction temperature is a critical parameter, with temperatures for secondary alcohols typically ranging from 100–140°C. libretexts.org Insufficient heating can lead to the formation of ethers as a side product. libretexts.org

Regioselectivity and Stereoselectivity: Dehydration of 4-methyl-2-hexanol can lead to a mixture of alkene isomers, including 4-methyl-1-hexene (B165699) and both (E)- and (Z)-4-methyl-2-hexene. The distribution of these products is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. Therefore, this compound is generally favored over 4-methyl-1-hexene. The stereochemical outcome (the ratio of E to Z isomers) can be influenced by the reaction conditions and the specific catalyst used. For instance, the use of POCl₃ in pyridine (B92270) promotes E2 elimination and can offer different selectivity compared to strong acid catalysis.

| Catalyst System | Temperature (°C) | Predominant Mechanism | Key Outcomes |

| Conc. H₂SO₄ or H₃PO₄ | 100-180 | E1 | Favors Zaitsev product; potential for rearrangements. |

| POCl₃/Pyridine | 25-50 | E2 | Avoids carbocation rearrangements. |

Stereocontrolled Wittig Reaction Applications for this compound

The Wittig reaction is a powerful and versatile method for alkene synthesis, offering excellent control over the position of the double bond. numberanalytics.com This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone.

Synthesis of this compound: To synthesize this compound, a suitable phosphorus ylide is reacted with a carbonyl compound. For example, the reaction of ethyltriphenylphosphonium bromide with a strong base to form the corresponding ylide, followed by reaction with isobutyraldehyde (B47883) (2-methylpropanal), would yield this compound. Alternatively, reacting a propylidenephosphorane with acetone (B3395972) could also be envisioned.

Stereochemical Control: A significant advantage of the Wittig reaction is the ability to control the stereochemistry of the resulting alkene. numberanalytics.com The choice of the ylide (stabilized or non-stabilized) and the reaction conditions (e.g., solvent, presence of lithium salts) can influence the ratio of (E) to (Z) isomers. google.com Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides tend to produce (E)-alkenes. This allows for the targeted synthesis of a specific stereoisomer of this compound. numberanalytics.comresearchgate.net

| Reactants | Ylide Type | Expected Major Isomer |

| Ethyltriphenylphosphonium ylide + Isobutyraldehyde | Non-stabilized | (Z)-4-Methyl-2-hexene |

| (Triphenylphosphoranylidene)acetaldehyde + Propyl Grignard | Stabilized | (E)-4-Methyl-2-hexene |

Dehydrohalogenation Pathways for this compound Formation

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen halide from an alkyl halide to form an alkene. This method is a classic approach to alkene synthesis.

Reaction Conditions and Mechanism: The reaction is typically carried out by treating a suitable haloalkane, such as 2-bromo-4-methylhexane (B13611866) or 3-chloro-4-methylhexane, with a strong base. Common bases include potassium hydroxide (B78521) (KOH) in ethanol (B145695) or sodium ethoxide (NaOEt). The reaction generally proceeds through an E2 (bimolecular elimination) mechanism, where the base abstracts a proton and the halide ion departs simultaneously. libretexts.org For the E2 mechanism to occur efficiently, the hydrogen to be removed and the leaving group (halogen) must be in an anti-periplanar conformation. libretexts.org

Regioselectivity: Similar to dehydration, the regioselectivity of dehydrohalogenation is often governed by Zaitsev's rule, which favors the formation of the more substituted alkene. libretexts.org Thus, elimination from 2-halo-4-methylhexane would preferentially yield this compound over 4-methyl-1-hexene. The use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product).

Organometallic Approaches in this compound Synthesis

Organometallic reagents provide a versatile platform for the construction of carbon-carbon bonds and can be employed in the synthesis of this compound.

Grignard and Organolithium Reagents: One strategy involves the reaction of an organometallic reagent, such as a Grignard reagent or an organolithium compound, with a suitable electrophile. solubilityofthings.com For example, a Grignard reagent like sec-butylmagnesium bromide could react with propyne (B1212725) in the presence of a suitable catalyst, or an organolithium reagent could be used in a Shapiro or Bamford-Stevens reaction.

A multi-step approach could involve the preparation of a cis-3-hexenyl Grignard reagent from cis-3-hexenyl chloride. This organomagnesium compound can then react with an appropriate ketone or acyl chloride, followed by subsequent reduction and dehydration steps to yield the target alkene.

Metal-Catalyzed Cross-Coupling Reactions: Modern organometallic chemistry offers a variety of cross-coupling reactions (e.g., Suzuki, Heck, Negishi) that can be adapted for the synthesis of this compound. For instance, a Suzuki coupling could involve the reaction of a vinylboronic acid with an appropriate alkyl halide in the presence of a palladium catalyst. These methods often provide high levels of regio- and stereocontrol.

Catalytic Cracking and Dehydrogenation as Research Synthesis Routes for this compound Precursors

While primarily industrial processes, catalytic cracking and dehydrogenation can be valuable in a research context for generating precursors to this compound or the alkene itself from larger hydrocarbon feedstocks.

Catalytic Cracking: This process breaks down large hydrocarbon chains into smaller, more valuable molecules, including alkenes. By passing a suitable feedstock (e.g., a long-chain alkane) over a catalyst at high temperatures (450-750°C), a mixture of products including various hexene isomers can be obtained. Zeolites are commonly used catalysts in this process. core.ac.uk The resulting mixture would then require separation to isolate this compound.

Catalytic Dehydrogenation: This process involves the removal of hydrogen from an alkane to form an alkene. For example, the catalytic dehydrogenation of 4-methylhexane over a metal-based catalyst (e.g., platinum or chromium oxide) can produce this compound. This method can be more selective than cracking, but often requires high temperatures and can be reversible.

Asymmetric Induction in this compound Stereoisomer Production

The synthesis of a single enantiomer of a chiral molecule like (R)- or (S)-4-methyl-2-hexene requires asymmetric synthesis methods. Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other. msu.edu

When a reaction creates a new stereocenter in a molecule that is already chiral, the two resulting diastereomers are typically not formed in equal amounts. libretexts.org This principle can be applied to the synthesis of stereoisomers of this compound. For instance, starting with a chiral precursor like (R)-4-methyl-1-hexene, an acid-catalyzed hydration would lead to the formation of (2R,4R)-4-methyl-2-hexanol and (2S,4R)-4-methyl-2-hexanol in unequal amounts. libretexts.org Subsequent dehydration of this diastereomerically enriched alcohol mixture could then potentially lead to an enantioenriched sample of this compound.

More direct approaches to asymmetric synthesis could involve the use of chiral catalysts or reagents. For example, a chiral hydroboration-oxidation sequence or an asymmetric Wittig-type reaction could be employed to establish the desired stereochemistry. The development of stereoselective pathways utilizing organometallic reagents containing elements like boron, silicon, or titanium is an active area of research for producing specific isomers. google.com

Chiral Catalyst Design for Enantioselective and Diastereoselective this compound Synthesis

The development of chiral catalysts is paramount in asymmetric synthesis, enabling the production of specific stereoisomers from prochiral starting materials. csic.es For the synthesis of this compound, which possesses both a chiral center at C4 and a double bond that can exhibit E/Z isomerism, the design of catalysts that can control both aspects of stereochemistry is a significant challenge.

The general approach to enantioselective synthesis involves the use of a chiral catalyst that creates a chiral environment around the substrate, leading to a lower activation energy for the formation of one enantiomer over the other. csic.es In the context of this compound, this can be achieved through various catalytic methods, including asymmetric hydrogenation, metathesis, and reactions involving organometallic reagents.

While specific catalysts designed exclusively for this compound are not extensively documented in dedicated studies, the principles of chiral catalyst design for analogous alkenes can be applied. Chiral ligands, often with C2 symmetry, are commonly employed to modify the catalytic activity of a metal center. csic.es These ligands create a "chiral pocket" that dictates the stereochemical outcome of the reaction. csic.es Examples of successful ligand classes in asymmetric catalysis that could be adapted for the synthesis of this compound include those based on BINOL, Salen, and phosphino-oxazolines. csic.es

For instance, the enantioselective addition of diethylzinc (B1219324) to aldehydes, a reaction that can form chiral centers, has been effectively catalyzed by isoquinuclidinylmethanols, which are sterically constrained β-amino alcohols. clockss.org Such a strategy could be envisioned for the synthesis of a precursor to this compound, where a chiral alcohol is formed and subsequently converted to the alkene.

A summary of potential chiral catalyst systems applicable to the synthesis of chiral alkenes like this compound is presented in the table below.

| Catalyst System | Reaction Type | Potential Application to this compound Synthesis | Key Features |

| Isoquinuclidinylmethanols with Diethylzinc | Aldehyde Alkylation | Synthesis of a chiral alcohol precursor | Sterically constrained β-amino alcohols creating a chiral environment for nucleophilic addition. clockss.org |

| Chiral Phosphoric Acids | Asymmetric Additions | Catalyzing the enantioselective addition to imines or carbonyls to form chiral building blocks. researchgate.net | Brønsted acid catalysis with a well-defined chiral pocket. |

| ansa-Zirconocene Complexes | Alkene Oligomerization/Functionalization | Stereoselective synthesis of functionalized hexene derivatives. researchgate.net | The rigid ansa-bridge provides stereocontrol during polymerization or functionalization reactions. researchgate.net |

Diastereoselective Routes to Substituted this compound Derivatives

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. For derivatives of this compound, this involves controlling the configuration of the C4 stereocenter relative to other stereocenters in the molecule or controlling the geometry of the double bond in relation to the C4 stereocenter.

A notable example is the diastereoselective synthesis of (2S,4R)-4-methylhex-5-en-2-ol, a substituted derivative of this compound. researchgate.net This multi-step synthesis highlights the strategic use of chiral starting materials and stereocontrolled reactions to achieve the desired diastereomer. The key steps involve the copper-catalyzed ring-opening of a chiral epoxide and a subsequent Wittig reaction to establish the double bond. researchgate.net

Another relevant example is the enantioselective synthesis of (4S,E)-4-methylhex-2-enoic acid and (4R,E)-4-methylhex-2-enoic acid. koreascience.kr These syntheses demonstrate the ability to control both the chirality at the C4 position and the E-geometry of the double bond, which are crucial for producing specific, biologically active molecules.

The diastereoselective carbonyl-ene reaction is another powerful tool for the synthesis of chiral α-hydroxyl carbonyl compounds, which can be precursors to substituted this compound derivatives. researchgate.net The use of chiral auxiliaries, such as those derived from camphor, can direct the stereochemical course of the reaction with high diastereoselectivity. researchgate.net

The table below summarizes key findings from a diastereoselective synthesis of a this compound derivative.

| Starting Material | Key Reagents and Conditions | Product | Diastereomeric/Enantiomeric Excess |

| (R)-2-methyloxirane | Allylmagnesium bromide, CuI | (R)-hex-5-en-2-ol and (S)-2-methylpent-4-en-1-ol (8:1 ratio) | Not specified |

| Chiral active ester | Seebach's oxazolidinone, n-BuLi, THF | Diastereomerically enriched intermediate | Not specified |

| Aldehyde precursor | Ph3PMeBr, THF, BuLi | (2S,4R)-4-methylhex-5-en-2-ol | High diastereoselectivity reported researchgate.net |

Mechanistic Investigations of 4 Methyl 2 Hexene Reactivity

Advanced Studies on Electrophilic Addition Reactions of 4-Methyl-2-hexene

Electrophilic addition reactions are characteristic of alkenes, and this compound is no exception. These reactions proceed via the attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate. libretexts.org

Role of Carbocation Intermediates in this compound Reactions

The addition of an electrophile, such as a proton from a hydrohalic acid, to the double bond of this compound initiates the reaction. libretexts.org This leads to the formation of a carbocation intermediate. masterorganicchemistry.com The stability of this carbocation is a critical factor in determining the regioselectivity of the addition, as described by Markovnikov's rule. wou.edu The rule states that the electrophile will add to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable, more substituted carbocation. masterorganicchemistry.comwou.edu

In the case of this compound, protonation can occur at either C2 or C3. Protonation at C3 would lead to a secondary carbocation at C2, while protonation at C2 would result in a secondary carbocation at C3. The subsequent attack by a nucleophile on this carbocation completes the addition reaction. libretexts.org It is also important to consider the possibility of carbocation rearrangements, where a hydride or alkyl group shifts to form a more stable carbocation, which can lead to a mixture of products. masterorganicchemistry.compressbooks.pub

Oxidative Transformations of this compound: Epoxidation and Diol Formation Mechanisms

Oxidation of the double bond in this compound can lead to the formation of epoxides or diols, depending on the reagents and conditions employed.

Stereoselective Epoxidation Mechanisms of this compound

Epoxidation involves the addition of a single oxygen atom across the double bond to form a three-membered ring called an epoxide. saskoer.ca This reaction is commonly carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). saskoer.camasterorganicchemistry.com The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the product. masterorganicchemistry.com For example, the epoxidation of a cis-alkene yields a cis-epoxide, while a trans-alkene gives a trans-epoxide. masterorganicchemistry.com

The mechanism is concerted, with the oxygen atom being delivered to the same face of the double bond, resulting in a syn addition. masterorganicchemistry.com When applied to a chiral alkene like this compound, this stereospecificity will lead to the formation of diastereomeric epoxides.

Catalytic Systems for Selective this compound Oxidation in Research

Various catalytic systems are being explored for the selective oxidation of alkenes. For the formation of diols (dihydroxylation), reagents like osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) are often used. libretexts.orguzh.ch These reactions typically proceed through a cyclic intermediate, which upon cleavage yields a syn-diol. libretexts.org

Modern research focuses on developing more efficient and environmentally friendly catalytic systems. For instance, Mn–Cu composite oxides have shown outstanding performance in the selective oxidation of alkenes to carbonyls using oxygen as a green oxidant under mild conditions. researchgate.net While specific studies on this compound are not detailed, these systems represent the forefront of research in selective alkene oxidation.

Catalytic Hydrogenation and Reduction Pathways of this compound

Catalytic hydrogenation is a process that reduces the carbon-carbon double bond of an alkene to a single bond, forming an alkane. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). uzh.ch The hydrogenation of this compound results in the formation of 4-methylhexane.

The reaction occurs on the surface of the metal catalyst, where both the alkene and hydrogen are adsorbed. The hydrogen atoms are then added to the same side of the double bond, a process known as syn-addition. For cyclic alkenes, this results in the formation of a cis-product.

For the selective hydrogenation of an alkyne to a cis-alkene, a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is used. rsc.org For example, the hydrogenation of (S)-4-methyl-2-hexyne with Lindlar's catalyst would yield (Z,S)-4-methyl-2-hexene. chegg.com Conversely, using sodium in liquid ammonia (B1221849) results in the formation of the trans-alkene. These selective methods are crucial in organic synthesis for controlling the stereochemical outcome of reactions.

Heterogeneous Catalysis in this compound Reduction

The reduction of alkenes, including this compound, is a fundamental transformation in organic synthesis, often accomplished through catalytic hydrogenation. Heterogeneous catalysts are widely employed due to their stability, ease of separation from the reaction mixture, and broad applicability under various reaction conditions. drhazhan.com

In the context of this compound reduction, heterogeneous catalysts facilitate the addition of hydrogen across the carbon-carbon double bond to yield 4-methylhexane. Common catalysts for this transformation include metals like palladium, platinum, and nickel, often supported on materials such as carbon (Pd/C), alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂). drhazhan.com The general mechanism involves the adsorption of both the alkene and hydrogen onto the catalyst surface. This proximity allows for the stepwise transfer of hydrogen atoms to the double bond, ultimately leading to the saturated alkane.

Research has shown that the choice of catalyst and support can influence the reaction's efficiency and selectivity. For instance, nickel-based catalysts supported on materials like aluminated SBA-15 have demonstrated high activity and selectivity for alkene dimerization, a competing reaction pathway, but are also effective for hydrogenation. mdpi.com The balance between the acidic sites on the support and the active metal sites plays a crucial role in determining the catalytic performance. mdpi.com

While specific kinetic data for this compound reduction on various heterogeneous catalysts is not extensively detailed in the provided search results, the general principles of alkene hydrogenation apply. The reaction is typically performed under hydrogen pressure and at temperatures ranging from ambient to elevated, depending on the catalyst's activity. nih.govrsc.org For example, ruthenium-based catalysts have been shown to be effective for the hydrogenation of various olefins, including internal alkenes like 2-hexene, a structural isomer of this compound. rsc.org

Homogeneous Catalysis for Selective this compound Reduction

Homogeneous catalysis offers an alternative approach to the reduction of this compound, often providing higher selectivity under milder reaction conditions compared to heterogeneous systems. These catalysts are soluble in the reaction medium, allowing for better control over the catalyst's molecular structure and, consequently, its activity and selectivity.

A notable example is the hydroformylation of (+)(S)-4-methyl-2-hexene using a cobalt carbonyl complex (Co₂(CO)₈) as a homogeneous catalyst. acs.org This reaction, while not a simple reduction, involves the addition of hydrogen and a formyl group (CHO) across the double bond. The study reported the formation of (S)-5-methylheptanal and (S)-3-ethylhexanal, demonstrating the catalyst's ability to influence the regioselectivity of the addition. acs.org

Another area where homogeneous catalysts excel is in asymmetric hydrogenation, which is crucial for the synthesis of chiral molecules. While specific studies on the asymmetric reduction of this compound to produce a specific enantiomer of 4-methylhexane were not found, the principles are well-established for other alkenes. Rhodium complexes with chiral phosphine (B1218219) ligands are known to be highly effective for the asymmetric hydrogenation of α-acetamidocinnamic acids. acs.org

Palladium-based homogeneous catalysts have also been investigated for reactions involving hexenes. For instance, palladium acetate has been used to catalyze the oxidation of hexenes, a reaction that competes with reduction. acs.org In the context of hydroalkoxycarbonylation of 1-hexene, a palladium/triphenylphosphine system was found to be an efficient and regioselective precatalyst. researchgate.net The activity of such systems is highly dependent on factors like the ligand-to-metal ratio, the nature of the acid co-catalyst, and the reaction temperature. researchgate.net

The table below summarizes the findings from a study on the hydroformylation of (+)(S)-4-methyl-2-hexene.

| Catalyst System | Substrate | Major Products | Optical Yields |

| Co₂(CO)₈ | (+)(S)-4-methyl-2-hexene | (S)-5-Methylheptanal (75%), (S)-3-ethylhexanal (4.8%) | 94% and 72% respectively |

Radical Reactions and Oligomerization Initiation Mechanisms involving this compound

Free radicals, species with an unpaired electron, can initiate reactions with alkenes like this compound. utexas.edu These reactions can be initiated by thermal or photochemical homolytic cleavage of a bond in an initiator molecule. utexas.edu The resulting radical can then add to the double bond of this compound, creating a new radical species that can propagate a chain reaction.

One significant outcome of radical reactions involving alkenes is oligomerization, the process of forming short polymer chains. The initiation of ethylene (B1197577) oligomerization, a related process, has been studied extensively and provides insights into the potential mechanisms for this compound. The initiation can occur via several pathways, including the Cossee-Arlman mechanism and the metallacycle mechanism, particularly in the presence of transition metal catalysts. rsc.orgresearchgate.net

The Cossee-Arlman mechanism, often seen with nickel-based catalysts, involves the insertion of the alkene into a metal-hydride or metal-alkyl bond. rsc.org This is followed by chain propagation through further alkene insertions. In contrast, the metallacycle mechanism, common with chromium catalysts, involves the formation of a metallacyclopentane intermediate from two alkene molecules. researchgate.net

In the absence of a metal catalyst, thermal oligomerization can occur at high temperatures and pressures. purdue.edu The initiation of ethylene oligomerization has been proposed to proceed through various bimolecular reactions, including the formation of a diradical intermediate. purdue.edu While specific studies on the radical-initiated oligomerization of this compound were not prominent in the search results, the general principles of alkene radical reactivity and oligomerization suggest that it would proceed through similar initiation and propagation steps.

The reactivity of this compound with hydroxyl (OH) radicals has also been a subject of study, particularly in atmospheric chemistry. The reaction of OH radicals with 3-methyl-3-hexene-2,5-dione, a related compound, has been investigated to understand its atmospheric fate. acs.org

Computational and Theoretical Studies on 4 Methyl 2 Hexene

Electronic Structure and Conformation Analysis of 4-Methyl-2-hexene Isomers

Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the electronic structure of these isomers. DFT calculations help in understanding the distribution of electron density and identifying the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For alkenes like this compound, the HOMO is typically the π-bonding orbital of the C=C double bond, while the LUMO corresponds to the π* anti-bonding orbital. The energy and localization of these orbitals are crucial in predicting the molecule's reactivity, especially towards electrophilic attack. For instance, the LUMO is localized on the C2 carbon, indicating that this is a favorable site for electrophilic addition.

Conformational analysis, another key area of computational study, investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For the isomers of this compound, this involves analyzing the various staggered and eclipsed conformations of the alkyl groups attached to the double bond. These analyses help determine the most stable conformations and the energy barriers between them, which in turn influence the compound's physical properties and reactivity.

Table 1: Computed Properties of this compound Isomers

| Property | (Z)-4-Methyl-2-hexene | (E)-4-Methyl-2-hexene |

|---|---|---|

| Molecular Formula | C₇H₁₄ nist.gov | C₇H₁₄ nih.gov |

| Molecular Weight | 98.1861 g/mol nist.gov | 98.19 g/mol nih.gov |

| IUPAC Name | (Z)-4-methylhex-2-ene nih.gov | (E,4R)-4-methylhex-2-ene nih.gov |

| CAS Registry Number | 3683-19-0 nist.gov | 3404-55-5 nist.gov |

Reaction Pathway Prediction and Transition State Analysis for this compound Transformations

Computational chemistry plays a vital role in mapping out the potential reaction pathways for transformations involving this compound. These transformations can include oxidation, reduction, and addition reactions. By modeling these reactions, scientists can predict the most likely products and understand the mechanisms by which they form.

A key aspect of this is transition state analysis. The transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. chegg.com Computational methods are used to locate and characterize the geometry and energy of these transition states. acs.org The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in reaction kinetics.

For example, in the acid-catalyzed hydration of 4-methyl-1-hexene (B165699) to form 4-methyl-2-hexanol (B3369324), a carbocation intermediate is formed. libretexts.org The stereochemistry of the product is determined by the accessibility of the different faces of this chiral carbocation to the nucleophile (water). libretexts.org Computational models can predict which face is sterically favored, leading to a non-equal mixture of diastereomeric products. libretexts.org Similarly, in epoxidation reactions, computational studies can elucidate the structure of the transition state, helping to explain observed differences in reactivity between cis and trans isomers. wm.edu

Molecular Dynamics Simulations of this compound in Reactive Environments

Molecular dynamics (MD) simulations provide a powerful tool for studying the behavior of molecules over time. aip.org These simulations model the motions of atoms and molecules based on the forces between them, offering a dynamic picture of chemical processes. aip.org

For this compound, MD simulations can be used to study its behavior in various reactive environments, such as in solution or at the interface of different phases. aip.org For instance, simulations can model the effect of solvent molecules on the reaction pathways of this compound, providing insights into how the solvent can influence reaction rates and product distributions.

MD simulations are also valuable for investigating the interactions of this compound with surfaces or catalysts. By simulating the adsorption and reaction of the molecule on a catalytic surface, researchers can gain a deeper understanding of the catalytic mechanism at the atomic level. This information is crucial for designing more efficient and selective catalysts for reactions involving alkenes.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues in Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. uq.edu.auurv.cat These models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and a specific property of interest. urv.cat

In the context of this compound and its analogues, QSPR models can be developed to predict a wide range of physicochemical properties, such as boiling point, vapor pressure, and solubility. urv.cat These models are built using a training set of compounds for which the property of interest has been experimentally measured. Once a reliable model is established, it can be used to predict the properties of new or untested compounds, thereby reducing the need for extensive experimental work. uq.edu.au

QSPR models are particularly useful in fields like environmental science and drug discovery, where rapid screening of large numbers of compounds is necessary. uq.edu.auunimib.it For example, a QSPR model could be used to predict the environmental fate and transport of this compound and related alkenes by estimating their partitioning between different environmental compartments. urv.cat

Advanced Analytical and Spectroscopic Research Methodologies for 4 Methyl 2 Hexene

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of 4-Methyl-2-hexene Products

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its reaction products. pageplace.de This technique provides profound insights into the connectivity of atoms and the stereochemistry of molecules. pageplace.de

Both ¹H and ¹³C NMR are utilized to characterize this compound. In ¹H NMR, the chemical shifts of vinylic protons, typically found in the range of δ 5.2–5.8 ppm, and methyl groups, which appear around δ 0.9–1.2 ppm, are key indicators of the molecule's structure. Similarly, ¹³C NMR spectroscopy reveals the presence of vinyl carbons at approximately δ 115–125 ppm.

A critical application of high-resolution NMR is the differentiation between the (E)- and (Z)-isomers of this compound. The spatial arrangement of substituents around the double bond influences the magnetic environment of the nuclei, leading to distinct differences in their NMR spectra. Specifically, the coupling constants (J-values) between vinylic protons are characteristically different for the cis and trans isomers, allowing for unambiguous stereochemical assignment.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound This table is interactive. Click on the headers to sort the data.

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Vinylic Protons | 5.2 - 5.8 | Multiplet |

| Methyl Groups | 0.9 - 1.2 | Multiplet |

| Methylene Group | ~1.9 - 2.1 | Multiplet |

| Methine Group | ~2.2 - 2.5 | Multiplet |

Data sourced from typical values for similar alkenes. carlroth.compdx.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for (Z)-4-Methyl-2-hexene This table is interactive. Click on the headers to sort the data.

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 | 12.5 |

| C2 | 123.7 |

| C3 | 130.8 |

| C4 | 34.5 |

| C5 | 29.7 |

| C6 | 14.2 |

| C7 (Methyl Branch) | 20.5 |

Data sourced from computational predictions and spectral databases. nih.govchemicalbook.com

Mass Spectrometry for Mechanistic Pathway Elucidation through Fragmentation Analysis of this compound Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives through the analysis of their fragmentation patterns. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺) which can then break apart into smaller, charged fragments.

For this compound, the molecular ion peak is observed at an m/z (mass-to-charge ratio) of 98, corresponding to its molecular weight. The fragmentation of this ion provides valuable information about the molecule's structure. Common fragmentation pathways for alkenes include allylic cleavage, where the bond adjacent to the double bond is broken. For this compound, this can result in the loss of a methyl group (CH₃) leading to a fragment at m/z 83, or the loss of an ethyl group (C₂H₅) resulting in a fragment at m/z 69. The most abundant fragment ion, known as the base peak, often corresponds to a particularly stable carbocation. In the case of cis-4-methyl-2-hexene (B11997922), the base peak is observed at m/z 69. nih.gov

By analyzing the fragmentation patterns of reaction products, researchers can infer the mechanisms of chemical transformations involving this compound. For instance, in addition reactions, the masses of the resulting fragments will indicate where new atoms or functional groups have been added to the carbon skeleton.

Table 3: Key Mass Spectral Fragments for this compound This table is interactive. Click on the headers to sort the data.

| m/z | Proposed Fragment | Relative Intensity |

|---|---|---|

| 98 | [C₇H₁₄]⁺ (Molecular Ion) | Varies |

| 83 | [C₆H₁₁]⁺ | Moderate |

| 69 | [C₅H₉]⁺ | High (often base peak) |

| 55 | [C₄H₇]⁺ | Moderate to High |

| 41 | [C₃H₅]⁺ | High |

Data compiled from NIST Mass Spectrometry Data Center and other spectral databases. nist.govnih.gov

In Situ Spectroscopic Monitoring of this compound Reaction Kinetics and Intermediate Formation

In situ spectroscopic techniques are crucial for monitoring chemical reactions as they happen, providing real-time data on reaction kinetics and the formation of transient intermediates. chemrxiv.orgacs.org Techniques such as infrared (IR) spectroscopy and NMR spectroscopy can be adapted for in situ measurements. chemrxiv.orgacs.org

For reactions involving this compound, in situ IR spectroscopy can track the disappearance of the C=C stretching vibration (around 1650 cm⁻¹) and the appearance of new functional groups. This allows for the determination of reaction rates and the optimization of reaction conditions. For example, in a hydroformylation reaction, the appearance of a strong carbonyl (C=O) stretch would indicate the formation of an aldehyde product. acs.org

Advanced techniques like modulation excitation spectroscopy combined with phase-sensitive detection can help isolate the spectral features of reactive intermediates from those of more abundant, less active species. ufl.edu This is particularly useful in heterogeneous catalysis, where the reaction occurs on a catalyst surface. ufl.edu These methods provide insights into the reaction mechanism by directly observing the species that are actively participating in the chemical transformation.

Chromatographic Techniques for Separation and Purity Assessment in Complex Research Mixtures

Chromatography is a fundamental separation technique used to isolate and purify this compound from reaction mixtures and to assess its purity. journalagent.com The choice of chromatographic method depends on the properties of the compounds in the mixture and the scale of the separation. journalagent.com

Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound. shimadzu.comijrpc.comresearchgate.net In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. ijrpc.com The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. ijrpc.com The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. GC is often coupled with a mass spectrometer (GC-MS), which provides both separation and structural information, making it a powerful tool for analyzing complex mixtures. shimadzu.com

For the separation of the (E)- and (Z)-isomers of this compound, specialized chromatographic techniques are required. Chiral chromatography, which employs a chiral stationary phase, can be used to separate enantiomers, and in some cases, diastereomers. researchgate.net The Kovats retention index, a value that relates the retention time of a compound to those of linear alkanes, is also used to characterize and differentiate isomers in GC. nih.govnist.gov

High-performance liquid chromatography (HPLC) is another versatile technique that can be used for the separation and purification of this compound and its derivatives, especially those that are less volatile or thermally sensitive. ijrpc.comresearchgate.net

Table 4: Kovats Retention Indices for this compound Isomers This table is interactive. Click on the headers to sort the data.

| Isomer | Stationary Phase | Retention Index |

|---|---|---|

| (Z)-4-Methyl-2-hexene | Standard non-polar | 657 - 667.6 |

| (E)-4-Methyl-2-hexene | Standard non-polar | ~670 |

Data sourced from the NIST Mass Spectrometry Data Center. nih.govnist.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-4-Methyl-2-hexene |

| (Z)-4-Methyl-2-hexene |

| cis-4-Methyl-2-hexene |

| Hexane |

| Aldehyde |

| Carbon |

| Methane |

| Ethane |

| Propane |

| Butane |

| Pentane |

| Hexene |

| Octene |

| Decene |

| Dodecene |

| Tetradecene |

| Cyclohexane |

| Methylenecyclopropane |

| Methylenecyclobutane |

| Methylenecyclopentane |

| Methylenecyclohexane |

| 2-Methyl-2-butene |

| 2-Methyl-2-pentene |

| 2-Methyl-2-heptene |

| 2,3-Dimethyl-2-butene |

| 3-Hexene |

| 4-Octene |

| 5-Decene |

| 1-Hexene |

| 1-Octene |

| 1-Decene |

| 1-Dodecene |

| 1-Tetradecene |

| Rhodium |

| Carbon monoxide |

| Hydrogen |

| 2-Methyl-1-hexene |

| Limonene |

| Cyclohexene |

| Methylene cyclohexane |

| 7-Tetradecene |

| 2,4-Pentanedione |

| 3-Nitrocatechol |

| 5-Methyl-3-nitrocatechol |

| 4-Nitrocatechol |

| 4-Methyl-5-nitrocatechol |

| Methyl nitrite |

| Dimethyl ether |

| Methanol |

| Hydrogen peroxide |

| Nitrogen dioxide |

| Catechol |

| Sodium nitrite |

| Sulfuric acid |

| 2-Nitrophenol |

| Nitrous acid |

| 1-Penten-3-ol |

| cis-2-Penten-1-ol |

| trans-3-Hexen-1-ol |

| 1-Pentene |

| cis-2-Pentene |

| trans-3-Hexene |

| 3-Methyl-2-buten-1-ol |

| 2-Methyl-3-buten-2-ol |

| 3-Methyl-3-buten-1-ol |

| 2-Methyl-3-buten-1-ol |

| 3-Methyl-3-buten-2-ol |

| Propene |

| Isobutene |

| Ozone |

| 2-Methyltetrahydrofuran |

| Nickel |

| Nickel phosphide |

| Phosphorus |

| Dimethyl acetylenedicarboxylate |

| Acetone (B3395972) |

| Maleate |

| Succinate |

| 3-Methylpentane |

| n-Hexane |

| 2-Methylpentane |

| 2-Methyl-1-pentene |

| 4-Methyl-2-pentene |

| Hexylidyne |

| 4-Methyl-2-hexanol (B3369324) |

| 4-Methyl-2-chlorohexane |

| Potassium hydroxide (B78521) |

| 4-Methylpentanal |

| Methyltriphenylphosphonium ylide |

| 4-Methylhexane |

| Hydrogen chloride |

| Hydrogen bromide |

| Epoxide |

| Diol |

| Carbocation |

| 2,2-Dimethylpropane |

| 1-Hexyne |

| Methyl 2-O-methyl-a-D-glucopyranoside |

| Methyl 4-O-methyl-a-D-glucopyranoside |

| Methyl 2,4-di-O-methyl-a-D-glucopyranoside |

| Methyl 2,4-di-O-acetyl-3-O-benzyl-6-O-triphenylmethyl-a-D-glucopyranoside |

| Methyl 3-O-benzyl-6-O-triphenylmethyl-a-D-glucopyranoside |

| Ethylene (B1197577) |

| 1-Butene |

| 4-Methyl-1-pentene (B8377) |

| 1-Octene |

| Polycaprolactam |

| Nylon 6110 |

| Epoxy |

| Melamine-formaldehyde resin |

| Polypropylene |

| Tetradecene-1 |

| Indene |

| Anisole |

| 1,4-Benzodioxane |

| Cyclopentadiene |

| Allenes |

| Cumulenes |

| Cyclobutanone |

| Dimethyl beta,beta-diethylglutarate |

| Dimethyl 3,3-diethyloxetane-cis-2,4-dicarboxylate |

| Dimethyl 3,3-diethyloxetane-trans-2,4-dicarboxylate |

| Toluene |

| Glucose |

| Water |

| 1-Isopropyl-4-methyl-1,3-cyclohexadiene |

| Terpilene |

| 1-Methyl-4-(1-methylethylidene)-1-cyclohexene |

| Terpinolene |

| 4-Methyl-3-(1-methylethylidene)-1-cyclohexene |

| 1,5,5-Trimethyl-3-methylene-1-cyclohexene |

| 2,6,6-Trimethylbicyclo[3.1.1]-2-heptene |

| Pinene |

| 2,2,6-Trimethylbicyclo[3.1.1]-2-heptene |

| 2,2-Dimethyl-3-methylenebicyclo[2.2.1]-heptane |

| Camphene |

| 1-Isopropyl-4-methylbicyclo[3.1.0]-2-hexene |

| Thugene |

| 5-Isopropyl-2-methylbicyclo[3.1.0]-2-hexene |

| 1-Methyl-6-(1-methylidene)bicyclo[3.1.0]hexane |

| 3,7,7-Trimethylbicyclo[4.1.0]-3-heptene |

| 3-Carene |

| 4,7,7-Trimethylbicyclo[4.1.0]-2-heptene |

| 4-Carene |

| 3,7,7-Trimethylbicyclo[4.1.0]-2-heptene |

| 2-Carene |

| 1,7,7-Trimethyltricyclo[2.2.1.0(2.6)]-heptane |

| Tricyclene |

| 1,3,3-Trimethyltricyclo[2.2.1.0(2.6)]-heptane |

| Cyclofenchene |

| Cyclohexene-3-(tert-butyl)peroxide |

| 3-Isopropyl-1-cyclohexene |

| Thymol |

| γ-Terpinene |

| m-Cymene |

Environmental Chemistry Research on 4 Methyl 2 Hexene: Mechanistic Degradation Pathways

Atmospheric Oxidation Mechanisms of 4-Methyl-2-hexene with Hydroxyl Radicals and Ozone

The atmospheric fate of this compound, a volatile organic compound (VOC), is primarily dictated by its reactions with key atmospheric oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). These reactions lead to the formation of secondary pollutants, including ozone and secondary organic aerosols (SOA).

The reaction of this compound with hydroxyl radicals is a significant degradation pathway. The addition of the OH radical to the double bond of this compound initiates a series of reactions. This process is a key factor in the compound's atmospheric lifetime and its contribution to the formation of photochemical smog. The products of this oxidation process can further react in the atmosphere, contributing to the complex chemistry of polluted environments.

The rate constants for the reactions of trans-4-Methyl-2-hexene with these atmospheric oxidants are crucial for determining its atmospheric lifetime and reactivity. The table below presents the rate constants for these reactions.

Table 1: Atmospheric Reaction Rate Constants for trans-4-Methyl-2-hexene

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| OH Radicals | 6.0 x 10⁻¹¹ |

| Ozone (O₃) | 1.2 x 10⁻¹⁶ |

The maximum incremental reactivity (MIR) is a scale used to quantify the ozone-forming potential of a VOC. researchgate.net The MIR value for trans-4-Methyl-2-hexene has been subject to updates in various chemical mechanisms used for air quality modeling, such as the SAPRC-99 and SAPRC-07 mechanisms. ca.govresearchgate.net These updates reflect ongoing research and a better understanding of the complex atmospheric reactions involved. ca.gov

Biodegradation Pathways of this compound in Controlled Environmental Systems

Information regarding the specific biodegradation pathways of this compound in controlled environmental systems is limited in the provided search results. While the compound has been identified in studies related to the volatile emissions from various sources, such as foal meat and as a product from the pyrolysis of waste plastics, detailed microbial degradation studies are not extensively covered. nih.govresearchgate.net The presence of this compound in biogenic and pyrolytic mixtures suggests its potential as a substrate for microbial degradation in various environments.

General principles of microbial hydrocarbon degradation suggest that the biodegradation of this compound would likely be initiated by monooxygenase or dioxygenase enzymes. These enzymes would introduce oxygen into the molecule, typically at the double bond or an allylic position, leading to the formation of alcohols, epoxides, or diols. These oxygenated intermediates are more water-soluble and can be further metabolized through various pathways, such as beta-oxidation, ultimately leading to mineralization (conversion to CO₂ and water) or incorporation into microbial biomass.

The specific enzymes and microbial species capable of degrading this compound, along with the complete metabolic pathways, would require dedicated microbiology and biochemistry studies. Such research would involve isolating microorganisms from contaminated environments and analyzing the metabolic intermediates and end products formed during the degradation of this compound under controlled laboratory conditions.

Photochemical Transformation Studies of this compound in Model Systems

Photochemical transformation is a key process in the atmospheric degradation of this compound. These transformations are primarily driven by the reactions with photochemically generated oxidants like OH radicals and ozone, as discussed in section 7.1.

Studies using environmental chambers and photochemical models, such as the SAPRC (Statewide Air Pollution Research Center) mechanism, are essential for understanding the photochemical transformation of this compound. ca.gov These models simulate the complex series of reactions that occur in the atmosphere in the presence of sunlight and other pollutants like nitrogen oxides (NOx). ca.gov

The photochemical oxidation of this compound contributes to the formation of various secondary products. The initial addition of an OH radical to the double bond forms a radical adduct. In the presence of oxygen (O₂), this adduct rapidly forms a peroxy radical (RO₂). The fate of this peroxy radical is crucial and depends on the concentration of nitric oxide (NO).

High NOx conditions: The peroxy radical can react with NO to form an alkoxy radical (RO) and nitrogen dioxide (NO₂). The alkoxy radical can then decompose or isomerize, leading to the formation of stable carbonyl compounds like aldehydes and ketones.

Low NOx conditions: The peroxy radical may react with other peroxy radicals or hydroperoxy radicals (HO₂), leading to the formation of hydroperoxides, alcohols, and other oxygenated products.

These reactions are part of a complex cycle that can lead to the net production of tropospheric ozone, a major component of smog. The specific products formed from the photochemical transformation of this compound will depend on the exact reaction conditions, including the concentrations of NOx, other VOCs, and the intensity of solar radiation.

The table below summarizes the key aspects of the photochemical transformation of this compound.

Table 2: Summary of Photochemical Transformation of this compound

| Process | Key Reactants | Primary Products | Environmental Significance |

|---|---|---|---|

| OH-initiated Oxidation | OH radicals, O₂, NOx | Alkoxy radicals, Peroxy radicals, Carbonyls (aldehydes, ketones) | Contributes to ozone formation and secondary organic aerosol (SOA) production. ca.gov |

| Ozonolysis | Ozone (O₃) | Criegee intermediates, Aldehydes, Ketones | Formation of highly reactive intermediates that influence atmospheric chemistry. ca.gov |

| Photolysis | Direct absorption of UV radiation | (Generally less significant for simple alkenes compared to oxidation) | Can lead to isomerization or fragmentation, but typically a minor pathway for this compound. |

Advanced Applications of 4 Methyl 2 Hexene in Specialized Organic Synthesis Research

4-Methyl-2-hexene as a Chiral Synthon in Natural Product Synthesis Research

Chiral synthons are crucial building blocks in the asymmetric synthesis of complex natural products and pharmaceuticals. These synthons, which are enantiomerically pure or enriched compounds, introduce chirality into a target molecule in a predictable and controlled manner. While direct applications of this compound as a chiral synthon are not extensively documented, its structural motif is integral to the synthesis of various chiral molecules. For instance, related chiral methyl-branched structures are key components in the synthesis of insect pheromones. researchgate.net The synthesis of these complex molecules often involves the use of chiral building blocks derived from readily available natural products or through asymmetric catalysis. rsc.org

The strategic importance of chiral methyl groups is highlighted in the synthesis of pheromones like (3R,4S)-4-Methyl-3-hexanol, a pheromone of the ant Tetramorium impurum. mdpi.comresearchgate.net The synthesis of such compounds requires precise control over the stereochemistry at the methyl-bearing carbon. mdpi.comresearchgate.net Methodologies to create these chiral centers often employ chiral auxiliaries or stereoselective reactions. rsc.org For example, chiral 1,3-bifunctional synthons with a chiral methyl side chain can be prepared from steroidal sapogenins, providing a versatile starting point for natural product synthesis. google.com

The following table outlines examples of chiral synthons and their application in the synthesis of natural products, illustrating the importance of the chiral methyl-branched motif found in structures related to this compound.

| Chiral Synthon/Precursor | Target Natural Product/Molecule | Reference |

| (R)-2,3-cyclohexylideneglyceraldehyde | (3R,4S)-4-Methyl-3-hexanol (ant pheromone) | mdpi.comresearchgate.net |

| Steroidal Sapogenins | Chiral 1,3-bifunctional synthons | google.com |

| Chiral 2-ethyloxazoline | (2S,3S,7S)-56 (pheromone component) | rsc.org |

Precursor to Biologically Relevant Molecules in Research (focus on synthesis routes, not biological activity)

This compound and its isomers serve as precursors in the synthesis of various biologically relevant molecules, particularly insect pheromones. researchgate.netrsc.org The synthesis of these molecules often involves transformations of the alkene functional group and the chiral center.

One notable example is the synthesis of (3R,4S)-4-methyl-3-hexanol, an ant pheromone. mdpi.comresearchgate.net A key precursor for this synthesis is (R)-2,3-cyclohexylideneglyceraldehyde, derived from D-mannitol. This chiral aldehyde undergoes a series of reactions to build the carbon skeleton and establish the correct stereochemistry of the final product. mdpi.comresearchgate.net

Another area of research involves the synthesis of methyl-branched pheromones, where the position and stereochemistry of the methyl group are crucial for biological activity. researchgate.netrsc.org For example, the synthesis of (S)-4-Methyl-3-hexanone, an alarm pheromone for the ant Manica mutica, also utilizes chiral precursors to ensure the correct enantiomer is produced. mdpi.comresearchgate.net

The synthesis routes to these biologically relevant molecules from precursors structurally related to this compound are summarized in the table below.

| Precursor | Synthesis Route Highlights | Target Molecule | Reference |

| (R)-2,3-cyclohexylideneglyceraldehyde | Derived from D-mannitol, used as a chiral building block. | (3R,4S)-4-Methyl-3-hexanol | mdpi.comresearchgate.net |

| Chiral borinic esters | Prepared via hydroboration, converted to acyclic ketones. | (S)-4-Methyl-3-hexanone | researchgate.net |

| Pheromone precursor genes (ppg1, ppg2) | Encoded by a homothallic fungus, processed to produce pheromones. | Fungal pheromones | nih.gov |

Role of this compound as an Intermediate in Advanced Chemical Process Research

This compound and its isomers are important intermediates in several advanced chemical processes, particularly in the fields of oligomerization and metathesis. These processes are fundamental to the petrochemical industry for the production of fuels, lubricants, and polymers.

Oligomerization:

Oligomerization is a process that combines a small number of monomer units to form a low-molecular-weight polymer, or oligomer. The oligomerization of light olefins like propene and butene is a key industrial process for producing gasoline and other valuable hydrocarbons. uct.ac.za this compound can be formed as a product during the dimerization of propylene (B89431). rsc.org For example, propylene oligomerization over a Ni-modified Wells–Dawson-type polyoxometalate catalyst yields a mixture of C6 olefins, including trans-4-methyl-2-pentene (B1581402) and other hexene isomers. rsc.org

Research has also explored the oligomerization of 4-methyl-1-pentene (B8377) in the presence of aluminum chloride to produce thickening agents for petroleum oils. researchgate.net The resulting oligomers show promise as viscosity index improvers. researchgate.net

Metathesis:

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds. wikipedia.org This reaction has broad applications in organic synthesis and polymer chemistry. This compound can participate in cross-metathesis reactions. For instance, the cross-metathesis of 2-methyl-2-hexene (B165381) with 5-hexenyl-1-acetate has been studied using a ruthenium catalyst. caltech.edu

The following table summarizes the role of this compound and related isomers as intermediates in these advanced chemical processes.

| Process | Reactants | Catalyst/Conditions | Key Intermediate(s) | Application/Research Focus | Reference |

| Propylene Dimerization | Propylene | Ni-POM-WD/SBA-15 | trans-4-Methyl-2-pentene, trans-2-hexene, cis-2-hexene | Production of C6 olefins | rsc.org |

| 4-Methyl-1-pentene Oligomerization | 4-Methyl-1-pentene | Aluminum chloride | 4-Methyl-1-pentene oligomers | Thickening agents for lube oils | researchgate.net |

| Cross-Metathesis | 2-Methyl-2-hexene, 5-hexenyl-1-acetate | Ruthenium catalyst | Cross-metathesis products | Formation of trisubstituted olefins | caltech.edu |

| Olefin Oligomerization | Propene, butenes, hexenes | Solid phosphoric acid | Various oligomers | Mechanistic studies of olefin oligomerization | uct.ac.za |

Future Directions and Emerging Research Challenges in 4 Methyl 2 Hexene Chemistry

Development of Novel Catalytic Systems for Sustainable 4-Methyl-2-hexene Transformations

The increasing global emphasis on environmentally friendly chemical processes is driving the development of innovative catalytic systems for the transformation of alkenes like this compound. mdpi.com The goal is to create highly efficient and sustainable methods that minimize waste, reduce energy consumption, and utilize renewable resources. mdpi.com

A significant area of research is the design of catalysts that can facilitate the conversion of this compound into valuable chemicals and materials with high selectivity and yield. One promising approach involves the use of palladium nanoparticles (PdNPs) as catalysts for cross-coupling reactions. mdpi.com These nanocatalysts offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity and recyclability, which are key tenets of green chemistry. mdpi.com Innovations in this area include the immobilization of PdNPs on supports like magnetic nanoparticles to improve stability and ease of separation. mdpi.com

Furthermore, the development of late transition metal catalysts, particularly those based on nickel and palladium, is opening up new avenues for the polymerization of olefins in more environmentally benign polar solvents. researchgate.net These advancements allow for greater control over the properties of the resulting polymers, such as molecular weight and the incorporation of functional groups. researchgate.net Research is also exploring the use of iron-based catalysts, which are more abundant and less toxic than their noble metal counterparts, for ethylene (B1197577) oligomerization to produce linear alpha-olefins. researchgate.net

The table below summarizes some of the key catalytic systems being explored for sustainable alkene transformations.

| Catalyst System | Transformation Type | Key Advantages | Research Focus |

| Palladium Nanoparticles (PdNPs) | Cross-coupling reactions | High activity, selectivity, and recyclability | Immobilization on supports for enhanced stability mdpi.com |

| Late Transition Metals (Ni, Pd) | Olefin polymerization | Production of branched polymers in polar solvents | Control over polymer microstructure researchgate.net |

| Iron-based Catalysts | Ethylene oligomerization | Use of abundant, less toxic metals | Improving selectivity for specific alpha-olefins researchgate.net |

| Grubbs Catalysts (Ruthenium-based) | Olefin metathesis | High functional group tolerance | Improving catalyst stability and turnover numbers d-nb.inforesearchgate.net |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate discovery and optimization processes. ijsea.comnso-journal.org In the context of this compound, these computational approaches can be applied to predict reaction outcomes, optimize reaction conditions, and even design novel catalysts. ijsea.comnsf.gov

ML models, such as support vector machines and neural networks, can be trained on large datasets of experimental and computational data to predict various properties of this compound and its derivatives. kaust.edu.samdpi.com For instance, ML has been successfully used to predict thermodynamic properties like entropy and heat capacity for hydrocarbons, which is crucial for understanding and modeling chemical reactions. kaust.edu.sa

The synergy between AI and quantum chemical calculations is particularly powerful. AI models can learn from the results of computationally expensive quantum mechanics calculations to provide rapid and accurate predictions of reaction barriers and transition states. ijsea.com This hybrid approach significantly reduces the computational cost associated with exploring complex reaction networks. ijsea.com The integration of AI is not only accelerating the pace of research but also enabling a deeper understanding of structure-activity relationships, which is essential for the rational design of new catalysts and materials. nso-journal.org

Addressing Stereochemical Control Challenges in this compound Synthesis

This compound possesses a chiral center at the fourth carbon atom and can exist as (E) and (Z) stereoisomers due to the double bond. brainly.comnist.gov This stereochemical complexity presents both a challenge and an opportunity for synthetic chemists. The ability to selectively synthesize a specific stereoisomer is crucial, as different isomers can exhibit distinct biological activities and material properties. mdpi.comresearchgate.net

Achieving high levels of stereocontrol in the synthesis of this compound and its derivatives requires the development of sophisticated catalytic systems. Asymmetric catalysis, which utilizes chiral catalysts to favor the formation of one enantiomer over the other, is a key strategy in this endeavor. msu.edu For example, the hydroboration of prochiral alkenes can create new stereogenic centers, and the use of chiral reagents can lead to an excess of one enantiomer. msu.edu

The Wittig reaction is another synthetic route that offers a degree of control over the geometry of the double bond. Additionally, metathesis reactions catalyzed by complexes like the Grubbs catalyst can provide precise control over stereochemistry. However, achieving high diastereoselectivity and enantioselectivity simultaneously remains a significant challenge. Future research will likely focus on the design of novel chiral ligands and catalytic systems that can effectively control all aspects of the molecule's stereochemistry.

The molecule 4-bromo-4-methyl-2-hexene serves as an example of the stereochemical complexity, exhibiting both cis-trans isomerism at the double bond and a chiral carbon, leading to a total of four possible stereoisomers. quora.com

Exploration of this compound in Next-Generation Materials Research

The unique branched structure of this compound makes it an interesting monomer for the synthesis of novel polymers and next-generation materials. researchgate.net The incorporation of branched monomers into a polymer chain can significantly alter its physical properties, such as its crystallinity, melting point, and mechanical strength.

One area of active research is the copolymerization of alkenes like this compound with polar monomers. researchgate.net This has traditionally been challenging due to the different reactivity of these monomer types. However, recent advances in catalyst design are bridging this gap. For example, novel palladium catalysts have been developed that can be switched between different polymerization mechanisms using light, allowing for the creation of block copolymers from monomers that were previously incompatible. researchgate.net

Furthermore, the functionalization of this compound can lead to a wide range of new materials. For instance, radical reactions can be used to introduce various functional groups onto the alkene backbone. mdpi.com The development of highly branched, functionalized polyethylene (B3416737) through the copolymerization of ethylene with derivatives of seed oils demonstrates the potential for creating sustainable materials with tailored properties. d-nb.info The study of the adsorption and reaction of C6 hydrocarbons, including isomers of methyl-pentene, on platinum surfaces provides fundamental insights into catalytic processes that are crucial for developing new materials and fuels. acs.org

Q & A

Q. How is the IUPAC name "4-Methyl-2-hexene" determined, and what structural features does it indicate?

The IUPAC name is derived by prioritizing the longest carbon chain containing the double bond (hexene), numbering to give the double bond the lowest position (C2), and identifying substituents (methyl at C4). This indicates a six-carbon chain with a double bond between C2 and C3 and a methyl branch at C4. The stereochemistry (E/Z) must be specified if applicable .

Q. What experimental methods are used to distinguish between the (E)- and (Z)- isomers of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy are key. The coupling constants (-values) in NMR differ between E and Z isomers due to spatial arrangement, while IR can identify stretching frequencies of C=C bonds influenced by substituent orientation. Gas chromatography with chiral columns may also separate isomers .

Q. How is this compound synthesized, and what are common laboratory protocols?

A standard method involves dehydrohalogenation of 4-methyl-2-chlorohexane using a strong base (e.g., KOH in ethanol). Alternatively, Wittig reactions between 4-methylpentanal and methyltriphenylphosphonium ylide yield the alkene. Purity is confirmed via GC-MS, and stereoselective synthesis requires catalysts like Wilkinson’s for E/Z control .

Q. What spectroscopic data characterize this compound?

- Mass Spectrometry : Molecular ion peak at (CH) with fragmentation patterns indicating loss of methyl or allylic groups.

- IR : C=C stretch near 1650 cm; =C-H stretches at 3050–3100 cm.

- NMR : signals for vinyl protons (δ 5.2–5.8 ppm) and methyl groups (δ 0.9–1.2 ppm). NMR shows vinyl carbons at δ 115–125 ppm .

Advanced Research Questions

Q. How does hydroboration-oxidation of this compound proceed, and what factors influence regioselectivity?

Anti-Markovnikov addition occurs via BH attacking the less substituted double-bond carbon. Steric effects from the methyl group at C4 direct boron to C3, yielding 4-methyl-3-hexanol after oxidation. Solvent polarity and borane size (e.g., bulky 9-BBN) enhance selectivity .

Q. What thermochemical data are available for hydrogenation of this compound, and how are these values applied?

The enthalpy of hydrogenation () is (liquid phase, hydrocarbon solvent). This exothermic value helps assess alkene stability; lower indicates greater thermodynamic stability of the isomer. E isomers often exhibit lower due to reduced steric strain .

Q. How can contradictions in stereochemical assignments of this compound in literature be resolved?

Some studies erroneously refer to enantiomers (e.g., ), but this compound lacks stereocenters, making geometric (E/Z) isomerism the correct classification. Discrepancies arise from misinterpreting NMR splitting patterns or overlooking double-bond geometry. Cross-validation via X-ray crystallography or computational modeling (DFT) resolves such issues .

Q. What computational approaches predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. For this compound, the LUMO is localized on C2, favoring electrophilic addition. Molecular dynamics simulations model solvent effects on reaction pathways, while QSPR models correlate structure with physical properties like boiling points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro